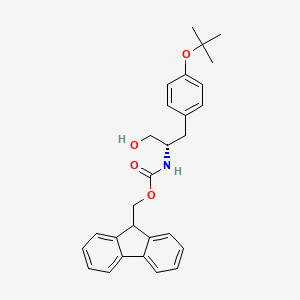

fmoc-Tyrosinol(tbu)

Overview

Description

Fmoc-Tyr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine, is a preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . Protecting the Tyr sidechain may not be essential in the synthesis of small peptides .

Synthesis Analysis

Fmoc-Tyr(tBu)-OH is commonly used in Fmoc solid phase peptide synthesis . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . A protocol for the multiple Fmoc solid-phase peptide synthesis in tea bags, where reagent recycling steps are included, has been reported .Molecular Structure Analysis

Fmoc-Tyrosinol(tbu) contains a total of 67 bonds; 36 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The most serious side reaction during Fmoc chemistry is aspartimide formation .Physical And Chemical Properties Analysis

Fmoc-Tyr(tBu)-OH is a white to light yellow crystalline powder. It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol and DMF . Its molecular formula is C28H29NO5 .Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Tyrosinol(tBu): is commonly used in Fmoc solid phase peptide synthesis. It allows for the synthesis of complex peptides, such as Leu-EnkephalinAmide, via solid phase synthesis in water .

Synthesis of Self-Supporting Hydrogels

This compound is utilized in the synthesis of self-assembling peptides that form hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering .

Green Chemistry

Fmoc-Tyrosinol(tBu): plays a role in greening Fmoc/tBu solid-phase peptide synthesis by allowing the use of a solid polymeric protecting group and excess reagents to achieve quantitative yields, thus reducing waste and improving efficiency .

Mechanism of Action

Target of Action

Fmoc-Tyrosinol(tbu), also known as Fmoc-O-tert-butyl-L-tyrosine, is primarily used in Fmoc solid phase peptide synthesis . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc/tBu solid-phase synthesis is a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Result of Action

The result of Fmoc-Tyrosinol(tbu)'s action is the protection of the amine group during peptide synthesis, allowing for the successful construction of the desired peptide sequence . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

Action Environment

The action of Fmoc-Tyrosinol(tbu) is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by a basic environment . Additionally, the compound is typically stored at temperatures between 2-8°C to maintain its stability .

Future Directions

There have been significant efforts in recent years to identify more environmentally benign and less hazardous alternatives to N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS) . The use of green solvents in SPPS has been proposed , and a new direction in aqueous peptide chemistry has been opened up, where efficient use of inexpensive starting materials and waste minimization is coupled with the universal Fmoc/tBu SPPS .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTLGTZNAJNVHZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117484 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

fmoc-Tyrosinol(tbu) | |

CAS RN |

187526-99-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187526-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)